Kallidin I;L-Bradykinin;Synthetic bradykinin
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Overview
Description
Bradykinin is a potent vasoactive peptide that plays a crucial role in various physiological processes, including inflammation, blood pressure regulation, and pain mediation. It is a member of the kallikrein-kinin system and is known for its ability to cause vasodilation, increase vascular permeability, and induce smooth muscle contraction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bradykinin can be synthesized using solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The amino acid sequence of bradykinin is Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg . The synthesis typically involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of bradykinin involves large-scale peptide synthesis techniques, followed by purification processes such as high-performance liquid chromatography (HPLC). The crude peptide is purified using preparative HPLC, and the final product is obtained after lyophilization .
Chemical Reactions Analysis
Types of Reactions: Bradykinin undergoes various chemical reactions, including hydrolysis, oxidation, and enzymatic degradation. It is particularly susceptible to degradation by proteolytic enzymes such as angiotensin-converting enzyme (ACE), which cleaves bradykinin into inactive fragments .
Common Reagents and Conditions:
Hydrolysis: Bradykinin can be hydrolyzed by proteases such as trypsin and chymotrypsin under physiological conditions.
Oxidation: Oxidative degradation of bradykinin can occur in the presence of reactive oxygen species (ROS).
Enzymatic Degradation: ACE and other carboxypeptidases can degrade bradykinin into smaller peptides.
Major Products Formed: The major products formed from the enzymatic degradation of bradykinin include inactive peptide fragments such as des-Arg9-bradykinin .
Scientific Research Applications
Bradykinin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a model peptide in studies of peptide synthesis and purification techniques.
Biology:
- Investigated for its role in various physiological processes, including inflammation, pain, and blood pressure regulation .
Medicine:
- Studied for its potential therapeutic applications in conditions such as hereditary angioedema, hypertension, and chronic pain .
- Targeted in drug development for its role in inflammatory diseases and cardiovascular disorders .
Industry:
Mechanism of Action
Bradykinin exerts its effects primarily through the activation of bradykinin receptors, specifically the B1 and B2 receptors. These receptors are G protein-coupled receptors (GPCRs) that mediate various signaling pathways .
Molecular Targets and Pathways:
B2 Receptor Activation: Leads to the release of nitric oxide (NO), prostacyclin, and endothelium-derived hyperpolarizing factor, resulting in vasodilation and increased vascular permeability.
B1 Receptor Activation: Induced during inflammation and tissue injury, contributing to pain and inflammatory responses.
Comparison with Similar Compounds
Kallidin: Similar to bradykinin but with an additional lysine residue at the N-terminus.
Des-Arg9-Bradykinin: A degradation product of bradykinin that primarily acts on B1 receptors and is involved in inflammatory responses.
Uniqueness of Bradykinin: Bradykinin is unique in its potent vasodilatory and pro-inflammatory effects, making it a critical mediator in various physiological and pathological processes .
Properties
IUPAC Name |
2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H73N15O11/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZGBUJJYSLZLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H73N15O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1060.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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